molecular formula C21H19ClN2O3S B2815922 N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide CAS No. 31789-76-1

N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide

Cat. No.: B2815922
CAS No.: 31789-76-1
M. Wt: 414.9
InChI Key: GMJAUFRJLWVUFL-UHFFFAOYSA-N
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Description

N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-((4-chlorophenyl)sulfonyl)-N-(4-methoxyphenyl)benzimidamide
  • N’-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide
  • N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzamide

Uniqueness

N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide is unique due to the specific combination of its functional groups, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-2-27-19-12-10-18(11-13-19)23-21(16-6-4-3-5-7-16)24-28(25,26)20-14-8-17(22)9-15-20/h3-15H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJAUFRJLWVUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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